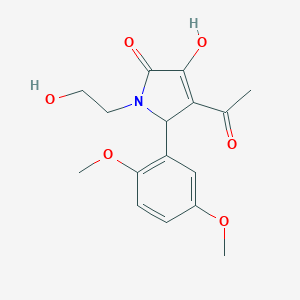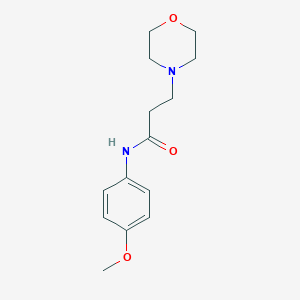
4-ACETYL-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ACETYL-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, dimethoxyphenyl, hydroxy, and hydroxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETYL-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the acetyl, dimethoxyphenyl, and hydroxyethyl groups through various chemical reactions. Common reagents used in these reactions include acetyl chloride, dimethoxybenzene, and ethylene glycol. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-ACETYL-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the acetyl group can produce alcohols.
Scientific Research Applications
4-ACETYL-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-ACETYL-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(2-chloroethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
Compared to similar compounds, 4-ACETYL-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to the presence of the hydroxyethyl group, which can enhance its solubility and reactivity. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of pharmaceuticals or specialty chemicals.
Properties
Molecular Formula |
C16H19NO6 |
|---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
3-acetyl-2-(2,5-dimethoxyphenyl)-4-hydroxy-1-(2-hydroxyethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H19NO6/c1-9(19)13-14(17(6-7-18)16(21)15(13)20)11-8-10(22-2)4-5-12(11)23-3/h4-5,8,14,18,20H,6-7H2,1-3H3 |
InChI Key |
WXFZXCSWZMTJJJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=C(C=CC(=C2)OC)OC)CCO)O |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=C(C=CC(=C2)OC)OC)CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[1-(4-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B247009.png)
![4-Bromo-2-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}phenol](/img/structure/B247010.png)
![2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247012.png)
![2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247014.png)
![2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247015.png)

![N~1~-(4-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE](/img/structure/B247018.png)
![N-(2-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide](/img/structure/B247019.png)
![4-Bromo-2-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol](/img/structure/B247022.png)
![3-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]-1H-indole](/img/structure/B247023.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247025.png)
![N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide](/img/structure/B247027.png)

![Ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B247030.png)
